Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is a bicyclic compound characterized by its unique nitrogen-containing structure. It is classified as a heterocyclic compound, specifically belonging to the category of diazabicyclic compounds. The compound's structure includes two nitrogen atoms within its bicyclic framework, making it of interest in various scientific fields, including organic chemistry and pharmacology.
The compound can be synthesized through various chemical methods, with specific synthetic routes detailed in the literature. Its molecular formula is , and it has a molecular weight of approximately .
Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is classified under:
The synthesis of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one typically involves cyclization reactions of suitable precursors under controlled conditions. A common method includes the reaction of 1,3-diacetyl-4,5-dimethyl-4-imidazolin-2-one with appropriate reagents to yield the bicyclic structure .
The molecular structure of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C6H10N2O |
Molecular Weight | 126.16 g/mol |
IUPAC Name | (1R,5S)-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one |
InChI | InChI=1S/C6H10N2O/c1-8-5-3-2-4(5)7-6(8)9/h4-5H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1 |
InChI Key | RUXNHBCBTNWERP-CRCLSJGQSA-N |
SMILES | CN1[C@@H]2CC[C@@H]2NC1=O |
This structure indicates the presence of two nitrogen atoms in the bicyclic system and a ketone functional group at position three .
Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can undergo several chemical transformations:
The choice of reagents and conditions significantly influences the outcome of these reactions:
These reactions are typically conducted under controlled conditions to ensure selectivity and yield .
Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one exhibits potential biological activity through interactions with specific receptors in biological systems. For instance, it has been studied for its binding affinity to nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction facilitates cation passage across cell membranes, which is crucial for neurotransmission processes .
Research indicates that derivatives of this compound may have high affinities for nAChRs, making them candidates for further pharmacological studies aimed at understanding their roles in synaptic transmission and potential therapeutic applications .
Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one exhibits several notable physical properties:
The chemical properties include:
The compound's melting point and boiling point are not widely documented but can be inferred from similar bicyclic compounds in the literature.
Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one finds applications in various scientific fields:
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: